molecular formula C15H25N3O B1407833 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine CAS No. 1462951-03-6

2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine

Cat. No. B1407833
CAS RN: 1462951-03-6
M. Wt: 263.38 g/mol
InChI Key: YZIWFJRXUIJATR-UHFFFAOYSA-N
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Description

“2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine” is a chemical compound with the CAS Number: 1280594-97-9 . It has a molecular weight of 249.36 and its IUPAC name is 2-isopropoxy-4-(4-methyl-1-piperazinyl)aniline . The compound is also known by the name "Benzenamine, 2-(1-methylethoxy)-4-[(4-methyl-1-piperazinyl)methyl]-" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H23N3O/c1-11(2)18-14-10-12(4-5-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 . This indicates that the compound consists of 14 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Affinity for Sigma Binding Sites

A study by Perregaard et al. (1995) synthesized a series of compounds, including those similar to 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine. These compounds demonstrated high affinity for sigma 1 and sigma 2 binding sites, as well as for serotonin, dopamine, and adrenergic receptors. This suggests potential applications in neurological and psychiatric research, particularly in studying receptor interactions and their effects on brain function (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Potential Antidepressant and Anxiolytic Effects

Pytka et al. (2015) investigated the properties of phenylpiperazine derivatives as potential antidepressant and anxiolytic agents. Their findings indicated significant affinity for serotonergic and adrenergic receptors, pointing to the potential of this compound in the development of new treatments for depression and anxiety disorders (Pytka, Partyka, Jastrzębska-Więsek, et al., 2015).

Serotonin Receptor Research

A study by Fletcher et al. (1993) on WAY100135, a phenylpiperazine derivative, revealed selective antagonism at serotonin 5-HT1A receptors. This research provides insight into the potential applications of this compound in studying serotonin receptor function and its implications in mood disorders (Fletcher, Bill, Bill, et al., 1993).

Potential in Antimycobacterial Research

Biava et al. (2008) synthesized new derivatives of a compound structurally similar to this compound. They found that these derivatives showed significant activity against Mycobacterium tuberculosis. This suggests that similar compounds could be explored for antimycobacterial properties (Biava, Porretta, Poce, et al., 2008).

Exploring Broad Therapeutic Applications

Maia et al. (2012) reviewed patents on N-phenylpiperazine derivatives, highlighting their versatility in medicinal chemistry. This review suggests a broad range of therapeutic applications for compounds like this compound, from CNS disorders to other therapeutic fields (Maia, Tesch, & Fraga, 2012).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-12(2)19-15-10-13(4-5-14(15)16)11-18-8-6-17(3)7-9-18/h4-5,10,12H,6-9,11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIWFJRXUIJATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)CN2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4.2 g of 1-(3-isopropoxy-4-nitrobenzyl)-4-methylpiperazine and 420 mg of 10% palladium-on-carbon in 145 ml of ethanol is hydrogenated at 25° C. under 1 bar for 3 h. The mixture is filtered on Clarcel and the Clarcel is rinsed with ethanol. The filtrate is concentrated to dryness under reduced pressure, so as to give 3.8 g of 2-isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine in the form of a brown oil.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Quantity
420 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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